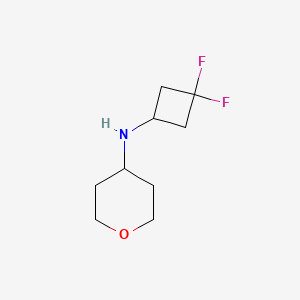

N-(3,3-Difluorocyclobutyl)oxan-4-amine

Description

Properties

IUPAC Name |

N-(3,3-difluorocyclobutyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO/c10-9(11)5-8(6-9)12-7-1-3-13-4-2-7/h7-8,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJNOTGUQUNLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Difluorocyclobutyl)oxan-4-amine typically involves the reaction of a difluorocyclobutyl precursor with an oxan-4-amine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based compounds, while solvents such as dichloromethane or tetrahydrofuran are frequently employed to ensure optimal reaction conditions.

Industrial Production Methods

In an industrial setting, the production of N-(3,3-Difluorocyclobutyl)oxan-4-amine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Difluorocyclobutyl)oxan-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions involving this compound often utilize hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced amine derivatives.

Substitution: N-(3,3-Difluorocyclobutyl)oxan-4-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); elevated temperatures and pressures.

Substitution: Halides, alkylating agents; polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted analogs with varying functional groups.

Scientific Research Applications

N-(3,3-Difluorocyclobutyl)oxan-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-(3,3-Difluorocyclobutyl)oxan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The difluorocyclobutyl group is particularly important for enhancing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-(Cyclobutylmethyl)oxan-4-amine

- Structure : Features a cyclobutylmethyl group (cyclobutane linked via a methylene bridge) attached to the oxane-4-amine backbone.

- Key Differences: Lack of fluorine atoms reduces electronegativity compared to the target compound.

- Applications : Used in research and development (R&D), as indicated in its safety data sheet .

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine

- Structure : Contains a 4-fluorophenyl group and a methylamine substituent on the cyclobutane ring.

- Molecular weight (179.23 g/mol) and formula (C₁₁H₁₄FN) differ significantly due to the absence of the oxane ring .

- Applications : Likely serves as a pharmaceutical intermediate, given its 95% purity and structural complexity.

Comparative Data Table

Research Findings and Implications

- Fluorine Impact: The 3,3-difluoro substitution in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 4-(Cyclobutylmethyl)oxan-4-amine. This aligns with trends in medicinal chemistry where fluorine incorporation enhances drug-like properties .

- Aromatic vs. Aliphatic Fluorine : The fluorophenyl group in 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine offers distinct electronic interactions (e.g., π-π stacking) compared to the aliphatic fluorine in the target compound, suggesting divergent applications in drug design .

Biological Activity

N-(3,3-Difluorocyclobutyl)oxan-4-amine is a compound that has garnered attention in the pharmaceutical and biochemical research communities due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : N-(3,3-Difluorocyclobutyl)oxan-4-amine is characterized by the presence of a cyclobutyl group with two fluorine substituents and an oxan-4-amine moiety. This unique structure may contribute to its biological properties.

Research indicates that N-(3,3-Difluorocyclobutyl)oxan-4-amine exhibits inhibitory activity against specific molecular targets. Notably, it has been identified as an inhibitor of the Indoleamine 2,3-dioxygenase (IDO) enzyme, which plays a crucial role in tryptophan metabolism and immune response modulation. IDO activity is associated with various physiological processes, including immune tolerance and tumor progression .

1. Antitumor Activity

N-(3,3-Difluorocyclobutyl)oxan-4-amine has shown promise in preclinical studies for its potential antitumor effects. The compound's ability to inhibit IDO may lead to enhanced antitumor immunity by preventing tryptophan depletion, which is often exploited by tumors to evade immune detection .

2. Inhibition of PDGF Receptor Kinase

The compound also demonstrates inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase , which is implicated in various cancers and fibrotic diseases. This inhibition could potentially be leveraged for therapeutic strategies targeting these conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| IDO Inhibition | Modulation of immune response | |

| Antitumor Effects | Enhances antitumor immunity | |

| PDGF Receptor Kinase Inhibition | Targets proliferative diseases |

Case Study: Antitumor Efficacy

A study investigated the antitumor efficacy of N-(3,3-Difluorocyclobutyl)oxan-4-amine in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was linked to increased levels of local immune activation and reduced tumor-associated immunosuppression due to IDO inhibition .

Case Study: PDGF Receptor Kinase Inhibition

Another research effort focused on the compound's effect on PDGF receptor signaling pathways. In vitro assays demonstrated that N-(3,3-Difluorocyclobutyl)oxan-4-amine effectively inhibited PDGF-induced cellular proliferation in fibroblast cell lines, suggesting its potential utility in treating fibrotic diseases .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(3,3-Difluorocyclobutyl)oxan-4-amine, and what are the critical optimization parameters?

Answer:

The synthesis typically involves coupling a 3,3-difluorocyclobutylamine derivative with oxan-4-amine. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.

- Cyclobutane fluorination : Electrochemical or radical fluorination methods ensure high regioselectivity for the 3,3-difluoro configuration .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

- Critical parameters : Temperature control (<0°C during fluorination), stoichiometric excess of oxan-4-amine (1.2–1.5 eq.), and anhydrous solvents to prevent hydrolysis.

Basic Question: How can researchers confirm the structural identity and purity of N-(3,3-Difluorocyclobutyl)oxan-4-amine?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 220.1) with isotopic pattern matching theoretical calculations.

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

Advanced Question: What experimental design considerations are critical for studying the biological activity of N-(3,3-Difluorocyclobutyl)oxan-4-amine in enzyme inhibition assays?

Answer:

- Enzyme selection : Prioritize enzymes sensitive to cyclobutylamine scaffolds (e.g., IDH1 mutants, as seen in AG-120 analogs ).

- Dose-response curves : Use 8–12 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., AG-120 for IDH1 inhibition).

- Binding kinetics : Surface plasmon resonance (SPR) or ITC to assess binding affinity (KD) and stoichiometry.

- Crystallography : Co-crystallize with target enzymes (e.g., IDH1) using SHELX programs for structure refinement .

Advanced Question: How can researchers resolve contradictions in SAR data for N-(3,3-Difluorocyclobutyl)oxan-4-amine derivatives?

Answer:

- Data normalization : Account for batch-to-batch variability in compound purity using orthogonal analytical methods (e.g., NMR, LC-MS).

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare electronic effects of substituents on cyclobutyl and oxane rings .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3,3-difluorocyclobutyl sulfonamides or IDH1 inhibitors ).

Advanced Question: What computational strategies are effective for predicting the metabolic stability of N-(3,3-Difluorocyclobutyl)oxan-4-amine?

Answer:

- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism and plasma protein binding.

- Docking studies : Glide or AutoDock Vina to model interactions with CYP3A4/2D6 active sites.

- Metabolite identification : LC-MS/MS fragmentation patterns compared with databases (e.g., HMDB).

Advanced Question: How should researchers address discrepancies in crystallographic data for N-(3,3-Difluorocyclobutyl)oxan-4-amine co-crystallized with target proteins?

Answer:

- Refinement protocols : Use SHELXL for high-resolution data (<1.5 Å) and phenix.refine for lower resolution. Validate with Rfree values (<0.25) .

- Electron density maps : Check for ambiguous density around the cyclobutyl group; consider alternative conformers or partial occupancy.

- Validation tools : MolProbity to assess Ramachandran outliers and rotamer clashes.

Basic Question: What are the recommended storage conditions and stability profiles for N-(3,3-Difluorocyclobutyl)oxan-4-amine?

Answer:

- Storage : -20°C under argon in amber vials to prevent light/oxygen degradation.

- Stability : Stable for >6 months in solid form. In solution (DMSO), use within 2 weeks to avoid hydrolysis.

- Decomposition markers : Monitor via LC-MS for peaks at m/z 178.0 (oxan-4-amine) and 146.1 (3,3-difluorocyclobutylamine).

Advanced Question: What strategies optimize the enantiomeric purity of N-(3,3-Difluorocyclobutyl)oxan-4-amine in asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during cyclobutane formation.

- Chiral chromatography : Repurposable methods from related compounds (e.g., AG-120 ) using Chiralpak IA/IB columns.

- Kinetic resolution : Lipase-catalyzed acylation (e.g., CAL-B) to separate enantiomers.

Table 1: Key Analytical Data for N-(3,3-Difluorocyclobutyl)oxan-4-amine

| Parameter | Value/Method | Reference |

|---|---|---|

| Melting Point | 98–102°C (DSC) | |

| LogP (Predicted) | 1.8 ± 0.3 (ChemAxon) | |

| Solubility (PBS, pH 7.4) | 0.12 mg/mL (shake-flask) | |

| Plasma Stability (Human) | t1/2 = 4.2 h (37°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.